molecular formula C14H17N5O2S B2889538 N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034633-41-3

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B2889538
CAS RN: 2034633-41-3
M. Wt: 319.38
InChI Key: JPCXUUOOWYVRND-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiophene, a pyrazole, and an imidazolidinone. Thiophenes are five-membered rings with one sulfur atom, and they are found in various natural products and drug molecules . Pyrazoles are organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms. Imidazolidinones are a type of oxazolidinones, a class of drugs that inhibit bacterial protein synthesis.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the thiophene could undergo electrophilic aromatic substitution, and the imidazolidinone could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a thiophene could contribute to aromaticity and stability .

Scientific Research Applications

Chemical Synthesis and Characterization

Research has focused on the synthesis of novel chemical entities that incorporate the pyrazole moiety, a core structure similar to the compound . For instance, the synthesis of complex pyrazolo and pyrimidine derivatives has been demonstrated, showcasing methods that might be applicable to or inspire the synthesis of N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide. These synthetic strategies often involve cyclocondensation reactions, highlighting the utility of pyrazole derivatives in the development of compounds with potential bioactivity (Nassar, Atta-Allah, & Elgazwy, 2015).

Potential Anticancer Applications

A significant area of interest is the exploration of pyrazole derivatives as anticancer agents. Studies have identified novel pyrazolo[3,4-d]pyrimidine and related derivatives exhibiting significant effects against various cancer cell lines, including mouse tumor model cancer cells and human cancer cell lines of Colon cancer (HCT-29) and Breast cancer (MCF-7). These findings underscore the potential therapeutic applications of compounds within this chemical class in oncology (Nassar, Atta-Allah, & Elgazwy, 2015).

Antimicrobial Activity

Additionally, the synthesis of pyrazole derivatives and their evaluation for antimicrobial activity represent another facet of scientific research applications. Compounds featuring the thiophene moiety, similar to the structure of the compound of interest, have been synthesized and tested for their antimicrobial efficacy against a variety of bacterial and fungal strains, indicating the potential of such compounds in addressing antimicrobial resistance (Sowmya et al., 2018).

Methodological Innovations

Research also delves into the methodological aspects of synthesizing pyrazole-containing compounds, offering insights into the challenges and innovations within chemical synthesis. This includes studies on reaction mechanisms, such as the ANRORC mechanism involving nucleophilic addition, ring opening, and ring closure processes, which could be relevant for the synthesis and functionalization of compounds like N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide (Ledenyova et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs work by interacting with biological macromolecules. Without more information, it’s difficult to speculate on the mechanism of action for this compound .

properties

IUPAC Name

N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-10-9-11(12-3-2-8-22-12)17-19(10)7-5-16-14(21)18-6-4-15-13(18)20/h2-3,8-9H,4-7H2,1H3,(H,15,20)(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCXUUOOWYVRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)N2CCNC2=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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